![molecular formula C65H71Cl2P2Ru-3 B12348006 (R)RuCl[(pcymene)(DMBINAP)]Cl](/img/structure/B12348006.png)
(R)RuCl[(pcymene)(DMBINAP)]Cl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®RuCl[(pcymene)(DMBINAP)]Cl, also known as Chloro®-(+)-2,2′-bis(di-(3,5-xylyl)phosphino)-1,1′-binaphthylruthenium(II) chloride, is a chiral ruthenium complex. This compound is widely used in asymmetric catalysis, particularly in hydrogenation reactions. The presence of the chiral ligand DMBINAP (2,2′-bis(di-(3,5-xylyl)phosphino)-1,1′-binaphthyl) imparts enantioselectivity to the catalytic processes, making it valuable in the synthesis of optically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®RuCl[(pcymene)(DMBINAP)]Cl typically involves the reaction of ruthenium chloride with the chiral ligand DMBINAP in the presence of p-cymene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the complex. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of ®RuCl[(pcymene)(DMBINAP)]Cl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is typically produced in powder form and stored at low temperatures (2-8°C) to maintain its stability .
化学反応の分析
Types of Reactions
®RuCl[(pcymene)(DMBINAP)]Cl undergoes various types of reactions, including:
Hydrogenation: It is widely used as a catalyst in the hydrogenation of alkenes and ketones.
Oxidation: The compound can participate in oxidation reactions, often in the presence of suitable oxidizing agents.
Substitution: Ligand substitution reactions can occur, where the p-cymene or chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Hydrogenation: Typically carried out under hydrogen gas at elevated pressures and temperatures.
Oxidation: Common oxidizing agents include peroxides and oxygen.
Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating.
Major Products Formed
Hydrogenation: The major products are the corresponding reduced forms of the substrates, such as alkanes or alcohols.
Oxidation: Oxidized products such as ketones or epoxides.
Substitution: New ruthenium complexes with different ligands.
科学的研究の応用
®RuCl[(pcymene)(DMBINAP)]Cl has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, particularly in the production of pharmaceuticals and fine chemicals.
Biology: Employed in the synthesis of biologically active compounds, including natural products and drug candidates.
Medicine: Investigated for its potential in the development of new therapeutic agents due to its ability to catalyze the formation of chiral molecules.
Industry: Utilized in the production of high-value chemicals and materials, including polymers and agrochemicals
作用機序
The mechanism of action of ®RuCl[(pcymene)(DMBINAP)]Cl involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen or other reactive species. The chiral ligand DMBINAP induces enantioselectivity by creating a chiral environment around the ruthenium center, which influences the stereochemistry of the reaction products. The p-cymene ligand stabilizes the complex and facilitates the catalytic process .
類似化合物との比較
Similar Compounds
®-RuCl[(p-cymene)(BINAP)]Cl: Similar structure but with BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) as the ligand.
(S)-RuCl[(p-cymene)(T-BINAP)]Cl: Contains T-BINAP (2,2′-bis(di-tert-butylphosphino)-1,1′-binaphthyl) as the ligand.
®-RuCl[(p-cymene)(SEGPHOS)]Cl: Uses SEGPHOS (5,5′-bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole) as the ligand
Uniqueness
®RuCl[(pcymene)(DMBINAP)]Cl is unique due to the presence of the DMBINAP ligand, which provides enhanced steric and electronic properties compared to other ligands. This results in higher enantioselectivity and efficiency in catalytic reactions, making it a preferred choice for certain asymmetric syntheses .
特性
分子式 |
C65H71Cl2P2Ru-3 |
|---|---|
分子量 |
1086.2 g/mol |
IUPAC名 |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;carbanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene;chloride |
InChI |
InChI=1S/C52H48P2.C10H14.3CH3.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;;;;/h9-32H,1-8H3;4-8H,1-3H3;3*1H3;2*1H;/q;;3*-1;;;+2/p-2 |
InChIキー |
AQQUDTOPASLIHO-UHFFFAOYSA-L |
正規SMILES |
[CH3-].[CH3-].[CH3-].CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.[Cl-].Cl[Ru+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12347924.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347927.png)
![3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12347932.png)
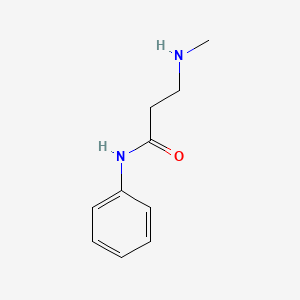
![disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc](/img/structure/B12347944.png)
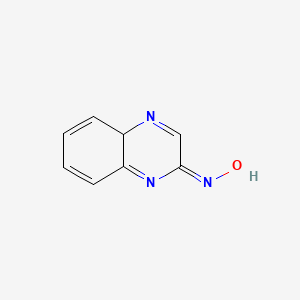

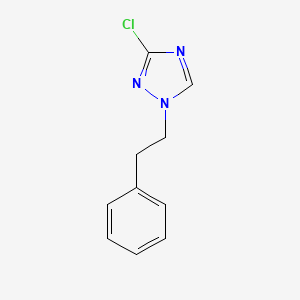
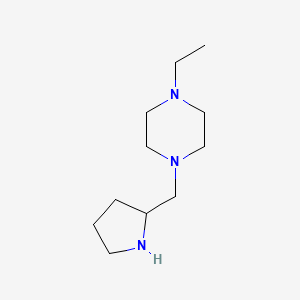

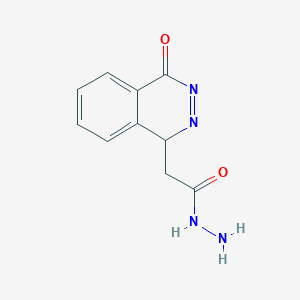
![Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate](/img/structure/B12348001.png)

![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348012.png)
